molecular formula C10H14O B1617764 3-Butylphenol CAS No. 4074-43-5

3-Butylphenol

Cat. No. B1617764
CAS RN: 4074-43-5
M. Wt: 150.22 g/mol
InChI Key: MQSXUKPGWMJYBT-UHFFFAOYSA-N
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Description

3-Butylphenol (3-BP) is a phenolic compound that belongs to the family of compounds known as alkylphenols. It is a colorless, viscous liquid with a sweet, pungent odor and is soluble in organic solvents, such as ether and alcohol. 3-BP is used in the synthesis of several pharmaceuticals, surfactants, and fragrances, and is also used as an intermediate in the production of polymers.

Scientific Research Applications

Biocatalytic Synthesis

3-Butylphenol and its derivatives have been utilized in biocatalytic processes. For instance, recombinant Escherichia coli JM101 was used for the in vivo biocatalytic synthesis of 3-tert-butylcatechol, a derivative of this compound, demonstrating its potential in biochemical synthesis processes (Meyer et al., 2003).

Hydrogenation in Supercritical Carbon Dioxide

The hydrogenation of tert-butylphenols, including this compound, was studied over charcoal-supported rhodium catalysts in supercritical carbon dioxide. This research provides insights into the chemical transformations of this compound under specific conditions (Hiyoshi et al., 2007).

Synthesis of Organotin Compounds

Organotin compounds containing a fragment of 2,6-di-tert-butylphenol, which is structurally similar to this compound, have been evaluated for their safety as pharmaceutical substances. This study sheds light on the potential medicinal applications of compounds related to this compound (Dodokhova et al., 2021).

Polymerization Catalysts

In the field of polymer science, derivatives of this compound have been used to synthesize efficient catalysts for the polymerization of ε-caprolactone, highlighting its role in the development of new materials (Hsueh et al., 2002).

Alkylation Reactions

Research has shown that acidic solid catalysts, including this compound derivatives, can influence the alkylation reaction of phenol with isobutene. This study is relevant for understanding the chemical processes involving this compound in industrial applications (Modrogan et al., 2009).

Environmental Impact Studies

Studies on the degradation and environmental impact of nonylphenols, which are related to this compound, have been conducted. These studies are crucial for understanding the environmental fate and effects of similar compounds (Ince et al., 2009).

Antioxidant Activity Studies

Research into the antioxidant activity of various phenols, including those structurally related to this compound, has been conducted. These studies are important for understanding the potential of this compound derivatives in pharmaceutical and material science applications (Amorati et al., 2003).

properties

IUPAC Name

3-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSXUKPGWMJYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193725
Record name 3-Butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4074-43-5
Record name 3-Butylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4074-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Butylphenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-butylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name M-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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